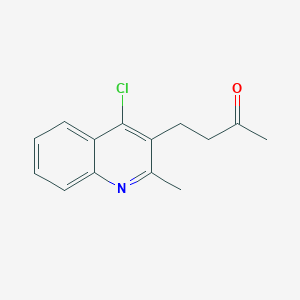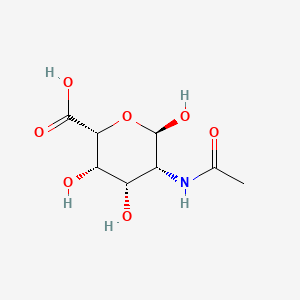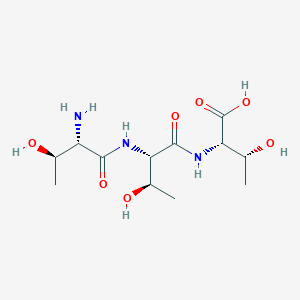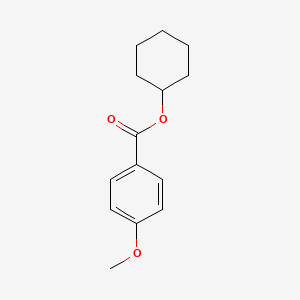
4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one
Descripción general
Descripción
4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one, also known as 4-Chloro-2-methylquinolin-3-ylbutan-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents, such as ethanol and methanol. This compound has been widely studied for its potential applications in drug design, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline derivatives like 4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one have a significant presence in medicinal chemistry due to their biological activity. They are often explored for their potential as antimicrobial , antiviral , and anticancer agents . The quinoline nucleus is a common feature in many pharmaceuticals, and modifications to this core structure can lead to new drug candidates with improved efficacy and reduced side effects.
Food Industry
In the food industry, quinoline derivatives are utilized for their antimicrobial properties, which can help in preserving food products and extending their shelf life. They also serve as fluorescent probes for detecting contaminants like lead in milk and packaged foods .
Catalysts
Quinoline compounds are used as catalysts in various chemical reactions. They facilitate the synthesis of complex organic molecules, including those used in pharmaceuticals and agrochemicals. Their ability to act as ligands in metal complexes makes them valuable in catalytic systems .
Dyes and Pigments
The extended π-conjugated system of quinoline derivatives makes them suitable for use as dyes and pigments. They are employed in the production of colorants for textiles, inks, and paints. Quinophthalone dyes, which contain quinoline units, are particularly notable for their bright and vivid hues .
Material Science
Quinoline derivatives are integral in the development of new materials, especially in the field of organic electronics . They are used in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices due to their excellent optoelectronic properties .
Photovoltaics
In the realm of renewable energy, quinoline derivatives are being explored for their application in third-generation photovoltaic cells. They can function as organic photosensitizers in dye-sensitized solar cells (DSSCs), contributing to the absorption of sunlight and the conversion of solar energy into electricity .
Refineries
Quinoline derivatives have applications in refineries, particularly in processes related to the production of oil and coal. They may be involved in the treatment of by-products and the improvement of operational efficiencies .
Electronics
The electronic industry benefits from the use of quinoline derivatives in the production of transistors and other semiconductor devices. Their stable electronic properties make them suitable for integration into various electronic components .
Propiedades
IUPAC Name |
4-(4-chloro-2-methylquinolin-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9(17)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)15/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNCBNFDDJUWAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1CCC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356952 | |
| Record name | 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylquinolin-3-yl)butan-2-one | |
CAS RN |
61640-16-2 | |
| Record name | 4-(4-chloro-2-methylquinolin-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[3-(dimethylamino)propyl]acetamide](/img/structure/B1616527.png)
![1-[(4-methoxyphenyl)methyl]-2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinoline](/img/structure/B1616529.png)